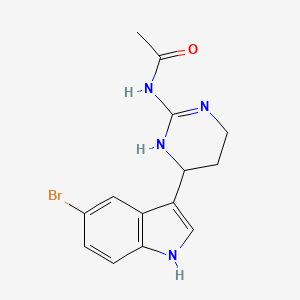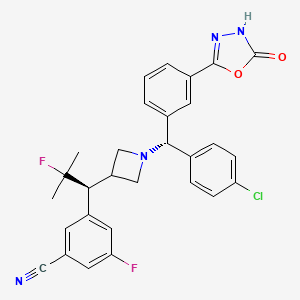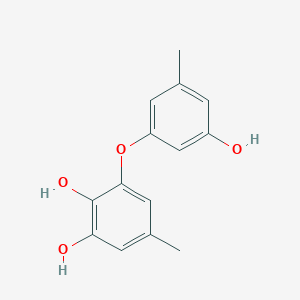![molecular formula C49H80O2 B1256986 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1256986.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Cholesteryl esters are a form of cholesterol stored in cells and transported in the bloodstream. They play a crucial role in lipid metabolism and are involved in various biological processes, including the formation of cell membranes and the synthesis of steroid hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl esters typically involves the esterification of cholesterol with fatty acids. For [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the reaction involves the condensation of cholesterol with all-cis-docosa-7,10,13,16-tetraenoic acid. This reaction can be catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) or lecithin-cholesterol acyltransferase (LCAT) . The reaction conditions usually require a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of cholesteryl esters often involves enzymatic methods due to their specificity and efficiency. The use of ACAT and LCAT enzymes is common in industrial settings to produce cholesteryl esters from cholesterol and fatty acids . These methods are scalable and can be optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond to yield cholesterol and the corresponding fatty acid.
Substitution: This reaction involves the replacement of one functional group with another, although this is less common for cholesteryl esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents. Conditions typically involve the presence of an oxidizing environment.
Hydrolysis: Common reagents include water and enzymes such as cholesterol esterase.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has several scientific research applications:
Wirkmechanismus
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate exerts its effects through its role in lipid metabolism. It is transported in the bloodstream by lipoproteins and is involved in the storage and transport of cholesterol. The esterification of cholesterol to form cholesteryl esters is catalyzed by enzymes such as ACAT and LCAT . These esters are then incorporated into lipoproteins and transported to various tissues. The hydrolysis of cholesteryl esters releases cholesterol, which can be used for the synthesis of cell membranes, steroid hormones, and bile acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesteryl linoleate (CE 182): An ester of cholesterol and linoleic acid.
Cholesteryl arachidonate (CE 204): An ester of cholesterol and arachidonic acid.
Cholesteryl docosahexaenoate (CE 226): An ester of cholesterol and docosahexaenoic acid.
Uniqueness
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is unique due to its specific fatty acid component, all-cis-docosa-7,10,13,16-tetraenoic acid. This polyunsaturated fatty acid imparts distinct biological properties to the ester, including its susceptibility to oxidation and its role in lipid signaling pathways . The presence of multiple double bonds in the fatty acid chain makes this compound more prone to oxidative modifications, which can significantly impact its biological activity .
Eigenschaften
Molekularformel |
C49H80O2 |
|---|---|
Molekulargewicht |
701.2 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |
InChI-Schlüssel |
ITGTXSFLBABXQA-BMURBKCOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyme |
cholesteryl adrenate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(4-Butan-2-ylphenyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea](/img/structure/B1256910.png)
![N-[3-[butyl(ethyl)amino]propyl]-2-[6-(4-morpholinylsulfonyl)-3-oxo-1,4-benzothiazin-4-yl]acetamide](/img/structure/B1256912.png)


![4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1256919.png)

![N-[(1R)-1-{4-[(2,4-dimethoxyphenyl)methyl]-5-[2-(1H-indol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B1256921.png)



